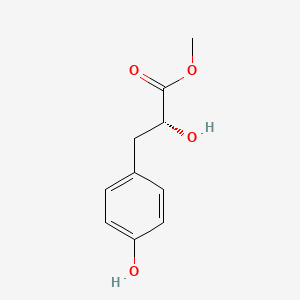

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate typically involves the esterification of ®-2-hydroxy-3-(4-hydroxyphenyl)propionic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The ester group can be reduced to the corresponding alcohol.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Various substituted phenolic compounds.

Aplicaciones Científicas De Investigación

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate has diverse applications in scientific research:

Chemistry: Used as a synthetic intermediate in the preparation of complex organic molecules.

Biology: Functions as a nitrification inhibitor in soil, modulating plant growth and root system architecture.

Mecanismo De Acción

The compound exerts its effects through various molecular targets and pathways:

Nitrification Inhibition: It inhibits the activity of ammonia-oxidizing bacteria and archaea, reducing nitrogen loss in soil.

Root System Architecture Modulation: It interferes with auxin signaling via the nitric oxide/reactive oxygen species pathway, promoting lateral root formation and inhibiting primary root elongation.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 3-(4-hydroxyphenyl)propionate

- 1,9-Decanediol

- 2-Chloro-6-(trichloromethyl)pyridine (Nitrapyrin)

- Dicyandiamide (DCD)

- 3,4-Dimethylpyrazole phosphate (DMPP)

Uniqueness

Methyl ®-2-hydroxy-3-(4-hydroxyphenyl)propionate stands out due to its dual role as a nitrification inhibitor and a modulator of root system architecture. Its ability to influence both nitrogen cycling in soil and plant growth makes it a valuable compound in agricultural and environmental research .

Actividad Biológica

Methyl (R)-2-hydroxy-3-(4-hydroxyphenyl)propionate, also known as MHPP, has garnered attention for its diverse biological activities, particularly in the realms of metabolism and plant biology. This article delves into its biological properties, synthesis methods, applications, and relevant case studies.

Chemical Structure and Properties

MHPP is characterized by a phenolic structure that imparts significant biological activity. Its molecular formula is C10H12O4, and it features a hydroxyl group that contributes to its potential antioxidant properties. The compound's structure is similar to other bioactive molecules, suggesting possible interactions with various biological targets.

2. Role as a Human Metabolite

MHPP is recognized as a human metabolite, indicating its presence in metabolic pathways within the human body. This metabolite may influence various physiological processes, including metabolic regulation and signaling pathways .

3. Nitrification Inhibition in Plants

A notable study revealed that methyl 3-(4-hydroxyphenyl)propionate (a related compound) acts as a nitrification inhibitor. It inhibits primary root elongation while promoting lateral root formation in Arabidopsis plants. This effect is mediated through auxin metabolism and signaling, specifically by altering the expression of auxin transport proteins such as PIN4 . The ability of MHPP to modulate root architecture highlights its potential agricultural applications.

Synthesis Methods

Several synthetic routes have been developed for producing MHPP, emphasizing its versatility in organic synthesis:

- Esterification Reactions : Common methods involve esterifying 3-(4-hydroxyphenyl)propionic acid with methanol under acidic conditions.

- Chiral Synthesis : Techniques for producing optically active forms have been explored, which are critical for pharmaceutical applications .

Applications

The applications of MHPP are driven by its chemical structure and biological properties:

- Pharmaceutical Intermediates : Due to its structural similarity to other biologically active compounds, MHPP can serve as an intermediate in the synthesis of pharmaceuticals.

- Agricultural Use : As a nitrification inhibitor, it holds potential for enhancing soil health and crop yields by regulating nitrogen availability.

- Antioxidant Additives : Its antioxidant properties may find applications in food preservation and material sciences .

1. Plant Growth Regulation

In a study examining the effects of MHPP on Arabidopsis thaliana, it was found that treatment with the compound significantly inhibited primary root growth while promoting lateral root development. This suggests that MHPP could be utilized in agricultural practices to enhance root system architecture, which is vital for nutrient uptake .

2. Metabolic Profiling in Autism Research

Research involving fecal metabolite profiling in children with Autism Spectrum Disorder (ASD) highlighted the role of various metabolites, including those related to phenolic compounds like MHPP. The study demonstrated changes in metabolic profiles post-treatment with microbiota transfer therapy, suggesting potential implications for metabolic regulation involving compounds like MHPP .

Propiedades

IUPAC Name |

methyl (2R)-2-hydroxy-3-(4-hydroxyphenyl)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-14-10(13)9(12)6-7-2-4-8(11)5-3-7/h2-5,9,11-12H,6H2,1H3/t9-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDFUCDWETSQSSU-SECBINFHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC1=CC=C(C=C1)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.